TP-0903, also known as Dubermatinib or 2-((5-chloro-2-((4-((4-methylpiperazin-1-yl)methyl)phenyl)amino)pyrimidin-4-yl)amino)-N,N-dimethylbenzenesulfonamide, is a potent, orally bioavailable, small-molecule kinase inhibitor. [, ] Initially developed as a highly selective inhibitor of the AXL receptor tyrosine kinase (AXL-RTK), TP-0903 exhibits inhibitory activity against a broad spectrum of other kinases. [, ] This multi-kinase targeting profile makes TP-0903 a promising candidate for investigating various diseases, including cancer and inflammatory conditions. []
AXL Inhibition: TP-0903 binds to the kinase domain of AXL-RTK, inhibiting its phosphorylation and downstream signaling. [, , , ] AXL, a member of the TAM (Tyro3, AXL, Mer) family, plays a crucial role in tumor cell survival, proliferation, migration, invasion, metastasis, and therapeutic resistance. [, , , , , , , , , , , , , ] By inhibiting AXL, TP-0903 disrupts these processes and promotes apoptosis in various cancer cell lines. [, , , , , , , , , , , , , , ]
Multi-kinase Inhibition: Beyond AXL, TP-0903 demonstrates potent activity against other kinases involved in cell cycle regulation (e.g., AURKA/B, Chk1/2), STAT signaling, AKT signaling, and ERK signaling. [, ] This broad-spectrum inhibition contributes to its efficacy against drug-resistant AML models, including those with FLT3-ITD and other co-occurring mutations. []
Modulation of Epithelial-Mesenchymal Transition (EMT): TP-0903 reverses the mesenchymal phenotype in various cancer cells, likely by modulating retinoic acid (RA) signaling. [, , , , ] This EMT reversal restores sensitivity to chemotherapy, targeted therapies, and immune checkpoint inhibitors in preclinical models. [, , , , ]
Immunomodulatory Effects: TP-0903 impacts the tumor microenvironment by modulating immune cell populations and their function. [, , , ] Studies show it enhances the efficacy of anti-PD-1 therapy by inhibiting tumor-associated efferocytosis and promoting a pro-inflammatory microenvironment. [, ] It also synergizes with chimeric antigen receptor T cell (CAR-T) therapy by polarizing T cells toward a Th1 phenotype, reducing inhibitory receptors, and suppressing inhibitory monocytes. [, ]
CAS No.: 28272-18-6
CAS No.: 15548-43-3
CAS No.: 64199-88-8
CAS No.: 60640-59-7
CAS No.:
CAS No.: 2154-65-6